molecular formula C24H27N7O2 B11230556 2-(4-{4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol

2-(4-{4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol

Cat. No.: B11230556
M. Wt: 445.5 g/mol
InChI Key: HLKDICSJYNAEHH-UHFFFAOYSA-N
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Description

2-(4-{4-[(3-METHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4-[(3-METHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL typically involves multiple steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with piperazine.

    Attachment of the ethan-1-ol group: This final step involves the reaction of the intermediate with an appropriate reagent to introduce the ethan-1-ol group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-{4-[(3-METHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-{4-[(3-METHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. It may modulate signaling pathways by binding to these targets and altering their activity. For example, it can activate or inhibit kinase enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine

Uniqueness

2-(4-{4-[(3-METHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL is unique due to its specific structural features, such as the pyrazolo[3,4-d]pyrimidine core and the piperazine moiety. These features confer distinct biological activities and make it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H27N7O2

Molecular Weight

445.5 g/mol

IUPAC Name

2-[4-[4-(3-methoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C24H27N7O2/c1-33-20-9-5-6-18(16-20)26-22-21-17-25-31(19-7-3-2-4-8-19)23(21)28-24(27-22)30-12-10-29(11-13-30)14-15-32/h2-9,16-17,32H,10-15H2,1H3,(H,26,27,28)

InChI Key

HLKDICSJYNAEHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CCO)C5=CC=CC=C5

Origin of Product

United States

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